8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is a bicyclic compound characterized by its unique tricyclic structure containing nitrogen atoms. Its molecular formula is , and it has a CAS number of 1268882-43-4. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activities. The structure includes two nitrogen atoms in the ring system, which are pivotal in determining its chemical properties and interactions.
These reactions make 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid a versatile intermediate in organic synthesis.
The synthesis of 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid typically involves multi-step organic reactions, which may include:
Specific synthetic pathways may vary based on the starting materials and desired yield.
The unique structural properties of 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid lend it potential applications in various fields:
Interaction studies involving 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid focus on its behavior in biological systems and its interaction with other biomolecules:
Such studies are crucial for assessing the safety and efficacy of this compound in biomedical applications.
Several compounds share structural similarities with 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylic acid | 1268883-00-6 | Contains an oxidopyrazin group; potential for enhanced biological activity |
| (2R,4R)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylic acid | 1268882-43-4 | Enantiomeric form; different stereochemistry may influence activity |
| 9-(4-hydroxyphenyl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene | N/A | Hydroxyphenyl substitution; may exhibit different pharmacological properties |
The uniqueness of 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid lies in its specific nitrogen-containing bicyclic structure combined with a carboxylic acid moiety, which may confer distinct reactivity and biological properties compared to other similar compounds.
The compound was first documented in PubChem under CID 11607970, with initial registration on October 26, 2006. Its stereoisomer, rel-(2R,4R)-8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylic acid (CID 69065933), followed in 2012, reflecting incremental advances in stereochemical characterization. These entries correlate with broader efforts in the mid-2000s to develop strained heterocyclic systems for drug discovery, particularly targeting central nervous system disorders and infectious diseases.
Key milestones include:
Table 1: Core Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₈H₈N₂O₂ |
| Molecular weight | 164.16 g/mol |
| IUPAC name | 8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylic acid |
| SMILES | C1C2C1C3=C(C2)C(=NN3)C(=O)O |
| InChIKey | CUTZNERBKDMLAP-UHFFFAOYSA-N |
The compound’s significance stems from three structural features:
These attributes align with trends in fragment-based drug design, where rigid cores serve as templates for optimizing pharmacokinetic properties. For example, the Beilstein Journal of Organic Chemistry highlights analogous tricyclic systems as intermediates for synthesizing polyfunctional heterocycles via nucleophilic aromatic substitution.